1-(4-{[3-oxo-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}phenyl)pyrrolidin-2-one
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Overview
Description
1-(4-{[3-oxo-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}phenyl)pyrrolidin-2-one is a complex organic compound that features a piperazine ring, a pyrazine ring, and a chlorophenyl group
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Similarly, compounds containing a pyrazine nucleus have shown clinical and biological applications .
Mode of Action
It is known that pyrrolidine derivatives can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring . Pyrazine derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
It is known that pyrrolidine and pyrazine derivatives can exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The physicochemical parameters of pyrrolidine and pyrazine derivatives can influence their pharmacokinetic properties .
Result of Action
It is known that pyrrolidine and pyrazine derivatives can exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates .
Preparation Methods
The synthesis of 1-(4-{[3-oxo-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}phenyl)pyrrolidin-2-one involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Industrial production methods often utilize parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring. Reagents like alkyl halides or acyl chlorides are often used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-{[3-oxo-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}phenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Industry: The compound is used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar compounds include:
3-[4-(3-chlorophenyl)piperazin-1-yl]propanol: This compound shares the piperazine and chlorophenyl groups but differs in its overall structure and properties.
3-[4-(3-chlorophenyl)piperazin-1-yl]propyl isobutyl ether hydrochloride: Another similar compound with variations in the substituents attached to the piperazine ring.
The uniqueness of 1-(4-{[3-oxo-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}phenyl)pyrrolidin-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-8-piperidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O4S/c28-20-7-5-14-25(20)18-10-8-17(9-11-18)16-27-22(29)26-15-4-6-19(21(26)23-27)32(30,31)24-12-2-1-3-13-24/h4,6,8-11,15H,1-3,5,7,12-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKYAEVCTCWOQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CN3C2=NN(C3=O)CC4=CC=C(C=C4)N5CCCC5=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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